molecular formula C16H13N3O. HBr B600790 9-Oxo Epinastine Hydrochloride CAS No. 745761-19-7

9-Oxo Epinastine Hydrochloride

Cat. No.: B600790
CAS No.: 745761-19-7
M. Wt: 263.30 80.91
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Description

9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine. It is known for its molecular structure, which includes a dibenzimidazoazepine core. The compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Oxo Epinastine Hydrochloride involves several steps. One common method starts with the reaction of 6-chloromethyl-11-dihydro-dibenzoazepine with an amino reagent under protective conditions to generate an amino-protective compound. This intermediate undergoes reduction and deprotection reactions to form 6-aminomethyl-6,11-dihydro-dibenzoazepine. Finally, cyanogen bromide cyclization is performed, followed by neutralization with alkali and reaction with hydrochloric acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity and minimal byproducts, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms .

Scientific Research Applications

9-Oxo Epinastine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry to study its properties and reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research focuses on its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-Oxo Epinastine Hydrochloride is related to its parent compound, Epinastine. Epinastine is an H1 receptor antagonist that prevents histamine binding to H1 and H2 receptors, stabilizes mast cells, and inhibits the release of proinflammatory mediators. These actions help control allergic responses and provide lasting protection .

Comparison with Similar Compounds

    Epinastine: The parent compound, known for its antihistamine properties.

    9-Oxo Epinastine Hydrobromide: A similar compound with a different counterion.

    Other Dibenzimidazoazepine Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness: 9-Oxo Epinastine Hydrochloride is unique due to its specific molecular structure and the presence of the oxo group, which influences its chemical properties and reactivity. Its role as a metabolite and decomposition product of Epinastine also distinguishes it from other similar compounds .

Properties

IUPAC Name

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16/h1-8,14H,9H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEUIRBHHWJTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745378
Record name 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141342-69-0
Record name 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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